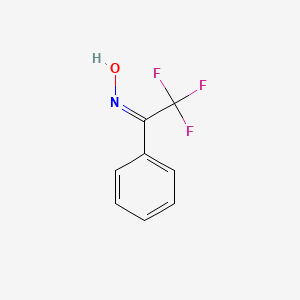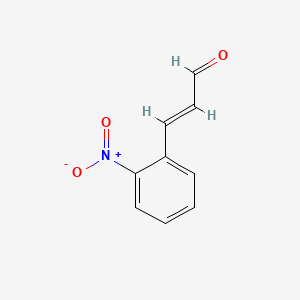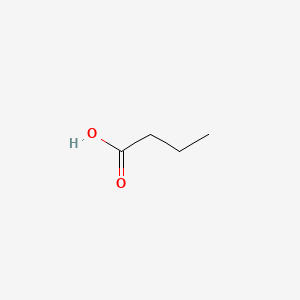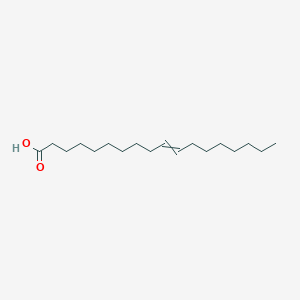
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine is a chemical compound with the molecular formula C8H6F3NO and a molecular weight of 189.14 g/mol . It is also known by its IUPAC name, (1Z)-2,2,2-trifluoro-1-phenylethanone oxime . This compound is characterized by the presence of a trifluoromethyl group attached to a phenylethylidene moiety, making it a valuable intermediate in various chemical reactions.
Mecanismo De Acción
Target of Action
It is known that the compound is used as an organocatalyst for the oxidation of tertiary amines and azines to n-oxides .
Mode of Action
As an organocatalyst, it likely facilitates the oxidation of tertiary amines and azines to n-oxides . This process involves the transfer of an oxygen atom from the catalyst to the substrate, resulting in the formation of N-oxides.
Biochemical Pathways
Given its role as an organocatalyst in the oxidation of tertiary amines and azines, it likely plays a role in the metabolism of these compounds .
Result of Action
As an organocatalyst, it likely facilitates the oxidation of tertiary amines and azines, resulting in the formation of n-oxides . This could potentially alter the activity of these compounds and affect cellular processes.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2,2,2-Trifluoroacetophenone oxime. For example, the synthesis of 2,2,2-Trifluoroacetophenone involves a reaction at -40℃ , suggesting that low temperatures may be necessary for its stability or activity. Additionally, the presence of strong acids or bases could potentially affect its activity or stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine typically involves the reaction of 2,2,2-trifluoroacetophenone with hydroxylamine . The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the oxime derivative. The reaction can be represented as follows:
C6H5COCF3+NH2OH→C6H5C(=NOH)CF3
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylethylidene derivatives.
Aplicaciones Científicas De Investigación
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-trifluoroacetophenone oxime
- 2,2,2-trifluoro-1-phenylethanone oxime
Uniqueness
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the synthesis of pharmaceuticals and agrochemicals .
Propiedades
Número CAS |
67655-83-8 |
|---|---|
Fórmula molecular |
C8H6F3NO |
Peso molecular |
189.13 g/mol |
Nombre IUPAC |
(NE)-N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7(12-13)6-4-2-1-3-5-6/h1-5,13H/b12-7+ |
Clave InChI |
TUKWYJVGKNCDJJ-KPKJPENVSA-N |
SMILES |
C1=CC=C(C=C1)C(=NO)C(F)(F)F |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\O)/C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)C(=NO)C(F)(F)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B3428269.png)







![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine](/img/structure/B3428321.png)




